molecular formula C11H12N2O2S B1456048 N-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)glycine CAS No. 1352999-99-5

N-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)glycine

Cat. No.: B1456048
CAS No.: 1352999-99-5
M. Wt: 236.29 g/mol
InChI Key: STPYRNRCTBRECA-UHFFFAOYSA-N
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Description

N-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)glycine is a useful research compound. Its molecular formula is C11H12N2O2S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[methyl-(6-methyl-1,3-benzothiazol-2-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-7-3-4-8-9(5-7)16-11(12-8)13(2)6-10(14)15/h3-5H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPYRNRCTBRECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601237719
Record name Glycine, N-methyl-N-(6-methyl-2-benzothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352999-99-5
Record name Glycine, N-methyl-N-(6-methyl-2-benzothiazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352999-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-methyl-N-(6-methyl-2-benzothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)glycine is a synthetic compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2S2. Its structure features a benzothiazole ring with a methyl group at the 6-position and a glycine moiety. The presence of these functional groups contributes to its chemical reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound's methylthio group may facilitate nucleophilic substitution reactions, while the glycine moiety can engage in peptide bond formation or act as a zwitterion under physiological conditions. These interactions can modulate enzymatic activities and influence cellular signaling pathways, making it a candidate for therapeutic applications in treating diseases like cancer and infections.

Antimicrobial Properties

Benzothiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial and fungal strains. The specific mechanisms often involve disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Anticancer Activity

Research has shown that benzothiazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound may exert these effects through modulation of signaling pathways involved in cell proliferation and survival .

Study on Anticonvulsant Activity

A study evaluated a series of benzothiazole derivatives for anticonvulsant activity. It was found that compounds similar to this compound showed protective effects in seizure models without significant neurotoxicity. This suggests potential applications in treating epilepsy .

Interaction Studies

Research utilizing surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) has been conducted to assess the binding affinity of this compound to various biological targets. These studies help elucidate its mechanism of action and inform drug development strategies.

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural variations among related benzothiazole derivatives and their biological activities:

Compound NameStructure FeaturesUnique Aspects
N-Methyl-N-(6-nitro-1,3-benzothiazol-2-yl)glycineNitro group at 6-positionExhibits different biological activities due to nitro substitution.
6-Methyl-1,3-benzothiazoleLacks glycine moietyPrimarily studied for antimicrobial properties.
6-MethoxybenzothiazoleMethoxy group instead of methylthioKnown for different pharmacological profiles.

The presence of the methylthio group in this compound enhances its lipophilicity and interaction with biological targets compared to other derivatives.

Scientific Research Applications

Pharmaceutical Development

N-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)glycine has been identified as a promising lead compound for developing new pharmaceuticals due to its biological activities. It exhibits potential antimicrobial, antifungal, and anticancer properties, making it suitable for therapeutic applications against various diseases.

Research has demonstrated that benzothiazole derivatives can modulate enzymatic activities and influence cellular signaling pathways. Interaction studies using techniques like surface plasmon resonance have shown that this compound can bind to specific biological targets, which is crucial for understanding its mechanism of action .

Material Science

The compound's unique structural features allow it to be explored in material science applications, particularly in developing new materials with desired chemical properties. Its ability to form complexes with metals can be utilized in catalysis and sensor technology.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting its potential as a chemotherapeutic agent. The mechanism involved apoptosis induction through the modulation of key signaling pathways related to cell survival and proliferation .

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial efficacy of this compound against several bacterial strains. The findings revealed that this compound exhibited potent antibacterial activity, particularly against resistant strains, highlighting its potential use in developing new antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)glycine
Reactant of Route 2
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N-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)glycine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.